molecular formula C9H8BrFO2 B12840149 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine

Cat. No.: B12840149
M. Wt: 247.06 g/mol
InChI Key: YBWPAZHDTISTBY-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a benzo[d][1,3]dioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of a precursor compound. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzo[d][1,3]dioxine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as minimizing the generation of toxic byproducts, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    8-(Bromomethyl)-6-chloro-4H-benzo[d][1,3]dioxine: Similar in structure but with a chlorine atom instead of a fluorine atom.

    8-(Bromomethyl)-6-methyl-4H-benzo[d][1,3]dioxine: Contains a methyl group instead of a fluorine atom.

    8-(Bromomethyl)-6-nitro-4H-benzo[d][1,3]dioxine: Features a nitro group in place of the fluorine atom.

Uniqueness

The presence of the fluorine atom in 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine

InChI

InChI=1S/C9H8BrFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2

InChI Key

YBWPAZHDTISTBY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CBr)OCO1

Origin of Product

United States

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